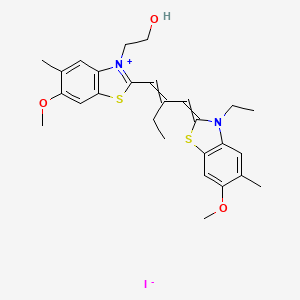
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound with the molecular formula C11H14ClNO4S It is characterized by the presence of an ethoxyethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with an isocyanate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include sulfonamides and sulfonyl thiols.
Oxidation: Products include sulfonic acids and quinones.
Reduction: Products include reduced aromatic rings and alcohols.
Applications De Recherche Scientifique
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and carbamates.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or inhibitory effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxyethyl (2-chlorobenzene-1-sulfonyl)carbamate
- 2-Ethoxyethyl (3-chlorobenzene-1-sulfonyl)carbamate
- 2-Ethoxyethyl (3,4-dichlorobenzene-1-sulfonyl)carbamate
Uniqueness
2-Ethoxyethyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
63925-03-1 |
|---|---|
Formule moléculaire |
C11H14ClNO5S |
Poids moléculaire |
307.75 g/mol |
Nom IUPAC |
2-ethoxyethyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14ClNO5S/c1-2-17-7-8-18-11(14)13-19(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) |
Clé InChI |
ADLPKMDYPCWVJS-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
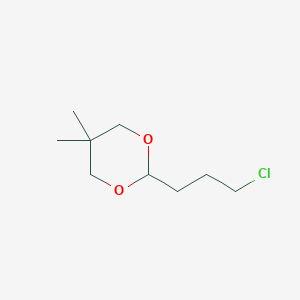

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)


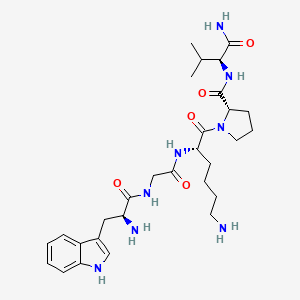
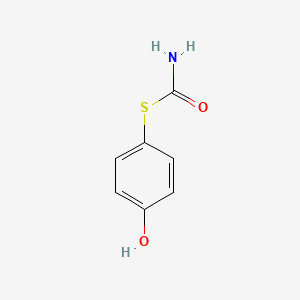
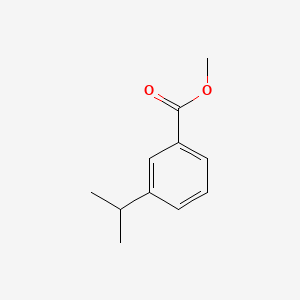

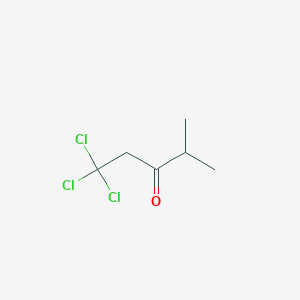
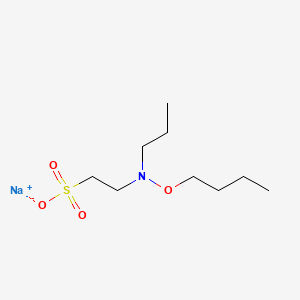
silane](/img/structure/B14484229.png)
